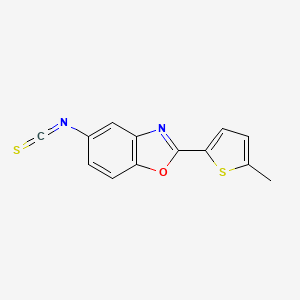![molecular formula C19H19N5OS B14663058 N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea CAS No. 41763-71-7](/img/structure/B14663058.png)
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea is a complex organic compound that belongs to the class of quinazolinamines These compounds are known for their heterocyclic aromatic structures containing a quinazoline moiety substituted by one or more amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the morpholine moiety.
Attachment of the Phenylthiourea Group: The final step involves the reaction of the morpholinyl-quinazoline intermediate with phenyl isothiocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 2-[(morpholin-4-yl)methyl]quinazolin-4-amine
- 2-(morpholinomethyl)quinazolin-4-ol
Uniqueness
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea stands out due to its unique combination of the quinazoline core, morpholine group, and phenylthiourea moiety. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness.
Properties
CAS No. |
41763-71-7 |
|---|---|
Molecular Formula |
C19H19N5OS |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylquinazolin-4-yl)-3-phenylthiourea |
InChI |
InChI=1S/C19H19N5OS/c26-19(20-14-6-2-1-3-7-14)23-17-15-8-4-5-9-16(15)21-18(22-17)24-10-12-25-13-11-24/h1-9H,10-13H2,(H2,20,21,22,23,26) |
InChI Key |
BATCEPDYENVVIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
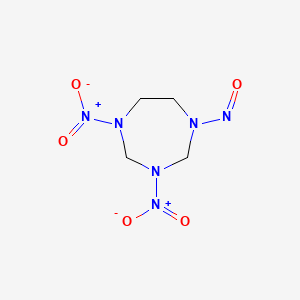
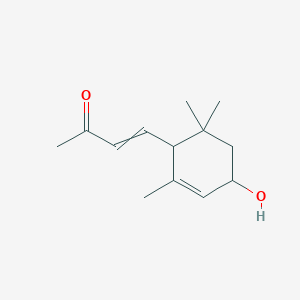
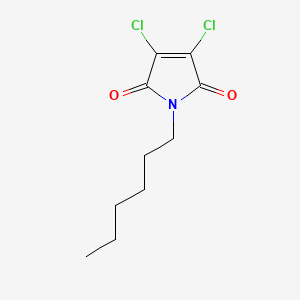
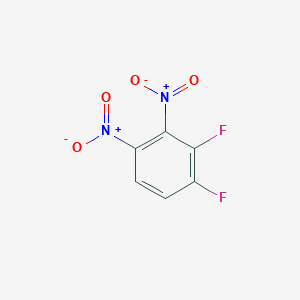
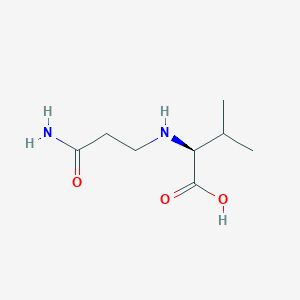
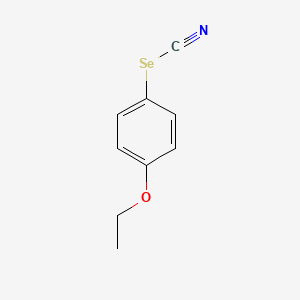
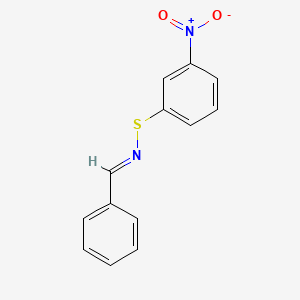


![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
